molecular formula C11H16FNO2S B5746566 4-fluoro-N-(pentan-3-yl)benzenesulfonamide

4-fluoro-N-(pentan-3-yl)benzenesulfonamide

Cat. No.: B5746566
M. Wt: 245.32 g/mol
InChI Key: ZBEZXXSFQAVEJE-UHFFFAOYSA-N
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Description

4-fluoro-N-(pentan-3-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibacterial agents. The presence of a fluorine atom in the structure often enhances the biological activity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(pentan-3-yl)benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with pentan-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(pentan-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

4-fluoro-N-(pentan-3-yl)benzenesulfonamide has several applications in scientific research:

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(pentan-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. This inhibition can disrupt essential biological processes in microorganisms, leading to their death.

Comparison with Similar Compounds

Similar Compounds

    N-fluorobenzenesulfonimide: Another sulfonamide with a fluorine atom, used as a fluorinating agent in organic synthesis.

    3-bromo-N-(3-fluorophenyl)benzenesulfonamide: A sulfonamide derivative with both bromine and fluorine atoms, studied for its antibacterial properties.

Uniqueness

4-fluoro-N-(pentan-3-yl)benzenesulfonamide is unique due to the presence of the pentan-3-yl group, which can influence its biological activity and solubility. The combination of the fluorine atom and the sulfonamide group enhances its potential as a pharmaceutical agent.

Properties

IUPAC Name

4-fluoro-N-pentan-3-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO2S/c1-3-10(4-2)13-16(14,15)11-7-5-9(12)6-8-11/h5-8,10,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEZXXSFQAVEJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NS(=O)(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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